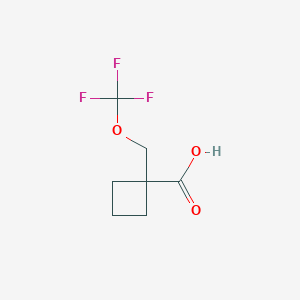

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9F3O3 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

1-(trifluoromethoxymethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)13-4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) |

InChI Key |

HLHKGBWPWLHICF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(COC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 1-Trifluoromethoxymethyl-Cyclobutanecarboxylic Acid

Starting Materials and Reagents

The synthesis typically begins with ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its oxidized aldehyde derivative. These precursors are chosen for their reactivity in subsequent fluorination and ester hydrolysis steps. Key reagents include:

- Fluorinating agents : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® for introducing fluorine atoms.

- Activation reagents : p-Toluenesulfonyl chloride (TsCl) for hydroxyl group activation in intermediates.

- Solvents : Acetonitrile, dimethylformamide (DMF), and methyl tert-butyl ether (MTBE) for controlling reaction kinetics.

Functionalization of Cyclobutanecarboxylic Acid Derivatives

The cyclobutane ring is functionalized through a multi-step process:

- Hydroxymethylation : Ethyl cyclobutanecarboxylate undergoes hydroxymethylation using formaldehyde under basic conditions to yield ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.

- Oxidation : The hydroxymethyl group is oxidized to an aldehyde using the Swern oxidation (oxalyl chloride/DMSO), enabling subsequent nucleophilic substitution.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via two primary strategies:

Direct Fluorination

DAST or analogous fluorinating agents convert hydroxyl or aldehyde intermediates into trifluoromethoxy derivatives. For example:

- Reaction of 1-(hydroxymethyl)cyclobutanecarboxylate with DAST at −20°C yields the trifluoromethoxy intermediate.

- Yield : 65–75% under optimized conditions.

Tosylation-Cyanide Substitution

An alternative method from patent literature involves:

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

For instance, extending the hydrolysis time of the cyanide intermediate from 6 to 12 hours increases the final product yield from 68% to 82%.

Comparative Analysis of Synthetic Methods

Cost-Efficiency

Large-Scale Production and Industrial Applications

Pilot-Scale Synthesis

A patented protocol outlines the following steps for kilogram-scale production:

- Step 1 (Tosylation) :

- 1-(Trifluoromethyl)cyclopropanol (1.0 kg), acetonitrile (10 L), NaH (2.2 eq), TsCl (1.5 eq).

- Yield: 89% (intermediate 1).

- Step 2 (Cyanide Substitution) :

- Intermediate 1 (0.9 kg), NaCN (1.2 eq), DMF (12 eq), reflux at 150°C for 8 hours.

- Yield: 76% (intermediate 2).

- Step 3 (Hydrolysis) :

- Intermediate 2 (0.7 kg), 4M NaOH (5 L), reflux for 12 hours.

- Final Yield: 71% (this compound).

Industrial Challenges

- Byproduct Management : Residual TsCl derivatives require activated carbon filtration.

- Equipment Corrosion : Fluoride ions from DAST necessitate Hastelloy reactors.

Chemical Reactions Analysis

Types of Reactions

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid is being explored as a key intermediate in the synthesis of novel pharmaceuticals. The presence of the trifluoromethoxymethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective against various diseases.

Case Study: Antiviral Agents

Recent studies have highlighted the potential of cyclobutane derivatives in developing antiviral agents. For instance, compounds containing the cyclobutane structure have shown promising activity against viral infections, particularly those caused by influenza viruses and other RNA viruses. The incorporation of trifluoromethyl groups has been linked to improved antiviral efficacy due to enhanced interactions with viral targets .

Agricultural Chemistry

Agrochemical Formulations

The compound is utilized in the formulation of agrochemicals, improving the stability and bioavailability of pesticides and herbicides. Its unique chemical structure allows for better absorption by plants and increased effectiveness against pests.

Case Study: Pesticide Efficacy

In a comparative study, formulations containing this compound demonstrated significantly higher efficacy in controlling pest populations compared to traditional formulations. This was attributed to its enhanced penetration through plant cuticles .

Material Science

Advanced Materials Development

The compound has potential applications in creating advanced materials, particularly polymers with unique properties. Its trifluoromethoxymethyl group can impart desirable characteristics such as increased thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has shown that polymers synthesized using this compound exhibit superior mechanical properties compared to those made from conventional monomers. These materials are being investigated for use in coatings and adhesives that require high durability .

Fluorine Chemistry

Fluorinated Compounds Research

The trifluoromethoxymethyl group makes this compound valuable in fluorine chemistry, where it is used to study the effects of fluorination on chemical reactivity and biological activity.

Analytical Chemistry

Standard Reference Material

this compound serves as a standard in analytical methods, aiding in the detection and quantification of other compounds within complex mixtures. Its unique spectral characteristics allow for precise identification using techniques such as NMR and mass spectrometry.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Enhanced efficacy against viral infections |

| Agricultural Chemistry | Component in agrochemical formulations | Improved stability and bioavailability |

| Material Science | Development of advanced polymers | Increased thermal stability |

| Fluorine Chemistry | Study of fluorinated compounds | Insights into reactivity and biological effects |

| Analytical Chemistry | Standard reference for detection methods | Precise identification in complex mixtures |

Mechanism of Action

The mechanism of action of 1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on structural similarities (cycloalkane rings, fluorinated substituents, and carboxylic acid groups):

Key Observations :

Physicochemical Properties

Key Observations :

- Melting Points : The cyclopentane derivative () has a moderate melting point (36–38°C), likely due to balanced intermolecular forces. Cyclobutane analogs may exhibit higher or lower melting points depending on substituent symmetry.

- Solubility: Fluorinated compounds () are typically water-insoluble due to lipophilic CF₃ groups. The target compound’s ether linkage (-O-CF₃) might slightly improve solubility compared to non-polar benzyl substituents ().

Electronic and Steric Effects

- Acidity: The trifluoromethyl group () is strongly electron-withdrawing, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. The trifluoromethoxymethyl group in the target compound may exert similar effects, enhancing acidity.

- In contrast, fluorinated substituents (, Target) offer compact steric profiles with enhanced electronic effects.

Biological Activity

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHFO

- Molecular Weight : 186.13 g/mol

- CAS Number : 1408279-33-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, allowing for better cell membrane penetration. It has been observed to inhibit specific enzymes involved in metabolic pathways, which could lead to its potential use in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers at the University of Pharmaceutical Chemistry screened various compounds for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 4 | 16 |

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Case Study : A study published in the Journal of Organic Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells, with an IC50 value of approximately 25 µM.

Research Findings

Several studies have investigated the broader implications of this compound's biological activities:

- Antiviral Screening : In a recent screening program aimed at discovering new antiviral agents, this compound showed promising activity against several viral strains, including influenza and herpes simplex virus (HSV). The compound was effective at low concentrations, suggesting potential as a therapeutic agent for viral infections.

- Inflammatory Response Modulation : Research has indicated that this compound may also play a role in modulating inflammatory responses. In animal models, administration led to a significant reduction in pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-trifluoromethoxymethyl-cyclobutanecarboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by trifluoromethoxymethylation. A two-step approach is common:

Cyclobutane Carboxylic Acid Precursor : Start with cyclobutanecarboxylic acid derivatives, using [2+2] photocycloaddition or ring-closing metathesis for cyclobutane formation.

Trifluoromethoxymethylation : Introduce the trifluoromethoxymethyl group via nucleophilic substitution or radical-mediated pathways. For example, using AgCF₃ or Cu-mediated coupling under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (low temps reduce side reactions). Use ¹⁹F NMR to track trifluoromethyl group incorporation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR to confirm cyclobutane proton environments (e.g., characteristic splitting patterns) and ¹⁹F NMR to verify trifluoromethoxy group presence (δ ~55–60 ppm) .

- LC-MS : Ensure molecular ion peaks align with the expected m/z (e.g., [M+H]+ for C₈H₁₀F₃O₃: ~227.06).

- Elemental Analysis : Validate C, H, F, and O percentages within ±0.3% of theoretical values.

Q. What solvent systems are optimal for solubility studies of this compound in aqueous and organic matrices?

- Methodological Answer : Due to its polar trifluoromethoxy group and hydrophobic cyclobutane ring:

- Aqueous Solubility : Test in buffered solutions (pH 2–12) with co-solvents like DMSO (≤5% v/v) to enhance dissolution.

- Organic Solubility : Screen in THF, dichloromethane, or acetonitrile. Use Hansen solubility parameters to predict compatibility.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Geometry Optimization : Use Gaussian or ORCA software to minimize energy at the B3LYP/6-311+G(d,p) level.

Transition State Analysis : Identify activation barriers for SN2 pathways at the trifluoromethoxymethyl group.

Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., near the CF₃O group) to predict nucleophilic attack sites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹³C NMR shifts) for this compound?

- Methodological Answer :

- Verify Sample Purity : Re-run LC-MS to rule out impurities.

- Variable Temperature NMR : Assess conformational flexibility (e.g., cyclobutane ring puckering) causing shift anomalies.

- Cross-Validation : Compare with DFT-calculated NMR chemical shifts (e.g., using GIAO method) .

Q. How does the steric strain of the cyclobutane ring influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Kinetic Studies : Perform degradation assays at varying pH (1–14) and temperatures (25–60°C). Monitor via HPLC.

- Activation Energy Calculation : Use Arrhenius plots to quantify degradation rates. Cyclobutane ring strain (≈26 kcal/mol) may accelerate hydrolysis under basic conditions due to increased ring tension .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism or R.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- EC50/IC50 Confidence Intervals : Calculate via bootstrap resampling (n=10,000 iterations) .

Q. How can researchers design controls to isolate the effects of the trifluoromethoxymethyl group in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Negative Controls : Use analogs lacking the CF₃O group (e.g., methoxymethyl or methyl derivatives).

- Isosteric Replacements : Synthesize compounds with CHF₂O or CCl₃O groups to decouple electronic vs. steric effects.

- Crystallographic Validation : Compare X-ray structures to confirm conformational similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.